2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-dioxaphosphinan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-dioxaphosphinan-5-one is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bis(2-chloroethyl)amino and dioxaphosphinanone groups, making it a versatile agent in synthetic and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-dioxaphosphinan-5-one typically involves the reaction of diethanolamine with thionyl chloride in the presence of a solvent such as benzene. The reaction is carried out at low temperatures (0°C) to control the exothermic nature of the process. The mixture is then heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization from solvents like acetone or methanol .
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-dioxaphosphinan-5-one undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-dioxaphosphinan-5-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of piperazine derivatives and other complex organic molecules.
Medicine: It has been explored for its cytotoxic properties and potential use in cancer treatment.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-dioxaphosphinan-5-one involves the formation of aziridinium ions through intramolecular displacement of chloride ions by the amine nitrogen. These aziridinium ions can then alkylate DNA, leading to the formation of interstrand cross-links, which inhibit DNA replication and transcription . This mechanism is particularly relevant in its potential use as a chemotherapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: Another compound with bis(2-chloroethyl)amino groups, used as a chemotherapeutic agent.
Chlorambucil: A nitrogen mustard compound used in cancer treatment.
Melphalan: Similar in structure and used for its alkylating properties in chemotherapy.
Uniqueness
2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-dioxaphosphinan-5-one is unique due to its specific dioxaphosphinanone structure, which imparts distinct chemical properties and reactivity compared to other nitrogen mustard compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C7H12Cl2NO4P |
---|---|
Molecular Weight |
276.05 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-dioxaphosphinan-5-one |
InChI |
InChI=1S/C7H12Cl2NO4P/c8-1-3-10(4-2-9)15(12)13-5-7(11)6-14-15/h1-6H2 |
InChI Key |
DOAYEPYJDLRAPX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)COP(=O)(O1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.